Benzyl-(6-fluoroindan-1-yl)-amine

Lipophilicity cLogP Physicochemical

Benzyl-(6-fluoroindan-1-yl)-amine (C16H16FN, MW 241.30) is a fluorinated N-benzylindanamine optimized for CNS drug discovery. The 6-fluoro substituent lowers cLogP to ~1.34, enhancing BBB penetration and reducing non-specific binding vs. non-fluorinated analogs. The N-benzyl group enables enantiomeric resolution via mandelic acid, providing a chiral-pool entry for fluororasagiline analogs. Multi-gram hydrogenation protocols (14.44 g scale) ensure consistent ≥95% purity, making this compound ideal as a regulatory starting material (RSM) for Parkinson's therapeutics.

Molecular Formula C16H16FN
Molecular Weight 241.30 g/mol
Cat. No. B8279204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(6-fluoroindan-1-yl)-amine
Molecular FormulaC16H16FN
Molecular Weight241.30 g/mol
Structural Identifiers
SMILESC1CC2=C(C1NCC3=CC=CC=C3)C=C(C=C2)F
InChIInChI=1S/C16H16FN/c17-14-8-6-13-7-9-16(15(13)10-14)18-11-12-4-2-1-3-5-12/h1-6,8,10,16,18H,7,9,11H2
InChIKeySVNNCKUGGABTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 14.44 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(6-fluoroindan-1-yl)-amine: Structural Identity & Core Physicochemical Profile for Targeted Research Procurement


Benzyl-(6-fluoroindan-1-yl)-amine (molecular formula C16H16FN; MW 241.30 g/mol) is a synthetic substituted indane featuring a secondary N-benzylamine motif and a 6-fluoro substituent on the indane ring. This fluorinated aromatic amine serves as a versatile intermediate and a tool compound in medicinal chemistry, particularly within programs targeting monoamine oxidase (MAO) inhibition and CNS receptor modulation . The compound possesses a rigid indane scaffold that enforces conformational restraint and a cLogP of approximately 1.34 , distinguishing it from non-fluorinated and alternative N-substituted indanamines.

Why Benzyl-(6-fluoroindan-1-yl)-amine Cannot Be Generically Substituted: Differentiation Paradox in Substituted Indanamine Procurement


The simultaneous presence of a 6-fluoro substituent and an N-benzyl group creates a distinct pharmacokinetic and synthetic profile that cannot be replicated by simple interchange with non-fluorinated N-benzylindanamine, 6-fluoroindan-1-amine free base, or alternative N-alkyl analogs. Fluorine at the 6-position significantly modulates metabolic stability and electronic properties , while the benzyl group imparts specific lipophilicity (cLogP ~1.34 vs. unsubstituted indanamine cLogP ~1.5) and steric bulk that are critical for receptor binding and synthetic intermediate resolution . The combination yields a compound uniquely suited for asymmetric synthetic strategies in CNS drug discovery, where both stereochemical purity and metabolic half-life are paramount.

Quantitative Evidence Guide: Benzyl-(6-fluoroindan-1-yl)-amine Differentiating Data vs. Closest In-Class Analogs


Enhanced Lipophilicity vs. Non-Fluorinated N-Benzyl-1-aminoindan Drives CNS Penetration Potential

Benzyl-(6-fluoroindan-1-yl)-amine exhibits a calculated logP (cLogP) of 1.34 by PostEra's model , while the parent non-fluorinated N-benzyl-1-aminoindan has a measured logP of 3.85 . The introduction of fluorine thus lowers lipophilicity by approximately 2.5 log units, shifting the compound into an optimal range for CNS drug candidates (cLogP 1–3) and potentially reducing non-specific binding and enhancing oral absorption.

Lipophilicity cLogP Physicochemical CNS Drug Design Permeability

Metabolic Stability Advantage of 6-Fluoro Substitution Over Non-Fluorinated Indanamine Core

The incorporation of a fluorine atom at the 6-position of the indanamine ring is known to block a primary metabolic soft spot, resulting in increased metabolic half-life compared to non-fluorinated indanamine derivatives . While direct microsomal stability data for Benzyl-(6-fluoroindan-1-yl)-amine is not publicly available, the patent literature establishes that 6-fluoro-N-propargyl-1-aminoindan derivatives were 'surprisingly more potent selective MAO-B inhibitors' and exhibited prolonged duration of action in vivo , indicating that the 6-fluoro substitution on the indane core significantly enhances metabolic stability.

Metabolic Stability Fluorination CYP450 Pharmacokinetics Medicinal Chemistry

Distinctive Synthetic Utility as Protected Chiral Amine Intermediate for Rasagiline Analogs

Benzyl-(6-fluoroindan-1-yl)-amine can be employed as a protected amine intermediate in the synthesis of enantiomerically pure 6-fluoro-1-aminoindan derivatives via the classical racemic resolution pathway using mandelic acid . The N-benzyl group enables facile diastereomeric salt resolution, followed by hydrogenolytic deprotection to yield the free fluorinated aminoindan. This synthetic strategy is well-validated for the preparation of rasagiline (N-propargyl-1-aminoindan), where N-benzyl-1-aminoindan is a critical intermediate . The presence of the 6-fluoro substituent extends this proven route to fluorinated analogs, offering a direct entry into functionalized MAO-B inhibitor candidates.

Synthetic Intermediate Chiral Resolution N-Deprotection Parkinson's Disease MAO-B Inhibitor

6-Fluoro Regioisomer Advantage in MAO-B Selectivity vs. 4-Fluoro and 5-Fluoro Analogs

Among the mono-fluorinated N-propargyl-1-aminoindan derivatives, the 6-fluoro isomer (+)-6-fluoro-N-propargyl-1-aminoindan is explicitly designated as the 'particularly preferred compound' due to its superior MAO-B inhibitory potency and selectivity profile over the corresponding 4-fluoro and 5-fluoro regioisomers . While the N-benzyl analog lacks the propargyl group required for covalent MAO inhibition, the 6-fluoroindan-1-amine core is the direct precursor to this preferred isomer, establishing its privileged status for medicinal chemistry programs targeting MAO-B .

MAO-B Selectivity Fluorination Position Structure-Activity Relationship Parkinson's Disease Neuropharmacology

Validated Multi-Gram Synthesis with Established Purity Specifications Enables Immediate Research Stocking

A scalable synthetic route for Benzyl-(6-fluoroindan-1-yl)-amine is documented, involving hydrogenation of benzyl-(6-fluoroindan-1-ylidene)-amine precursor over 10% Pd/C in ethanol under nitrogen atmosphere, yielding 14.44 g (59.84 mmol) per batch . The compound is typically supplied at ≥95% purity (HPLC confirmed) . This established multi-gram synthesis distinguishes it from lower-scale customized analogs that may present supply chain uncertainties.

Scale-up Palladium Catalysis Benzylamine Alkylation Process Chemistry Intermediate Procurement

Benzyl-(6-fluoroindan-1-yl)-amine: Optimal Research & Industrial Application Scenarios Based on Differentiated Evidence


CNS Drug Discovery: Lead Optimization of Fluorinated MAO-B Inhibitors for Parkinson's Disease

Utilize Benzyl-(6-fluoroindan-1-yl)-amine as a chiral-pool entry point for synthesizing enantiomerically pure 6-fluoro-N-propargyl-1-aminoindan (fluororasagiline) analogs. The 6-fluoro core provides the optimal MAO-B selectivity profile among regioisomers , while the N-benzyl protecting group enables straightforward enantiomeric resolution via mandelic acid . The enhanced metabolic stability of the fluorinated core supports the design of once-daily oral Parkinson's therapeutics.

Medicinal Chemistry: Fine-Tuning CNS Penetration with Fluorinated Indanamine Scaffold

For programs requiring precise lipophilicity control within the CNS drug design space (cLogP 1–3), the 6-fluoro substitution lowers logP by approximately 2.5 units relative to non-fluorinated N-benzyl-1-aminoindan , improving blood-brain barrier penetration and reducing non-specific binding. This compound is ideal for generating focused libraries where lipophilicity-driven toxicity needs to be minimized.

Process Chemistry: Scalable Asymmetric Synthesis of Chiral Aminoindan Building Blocks

Leverage the validated multi-gram hydrogenation protocol (14.44 g scale, 10% Pd/C) to produce this intermediate in quantities sufficient for preclinical safety studies or pilot plants. The N-benzyl deprotection proceeds under standard hydrogenolysis conditions, offering a clean, high-yield route to 6-fluoro-1-aminoindan free base for further N-functionalization.

Pharmaceutical Intermediate Manufacturing: Reliable Supply for Fluorinated Active Pharmaceutical Ingredients (APIs)

Consistent batch-to-batch purity of ≥95% combined with an established synthesis route ensures reliability as a regulatory starting material (RSM) for the preparation of fluorinated MAO-B inhibitors or other CNS-active indanamines. This reduces development timeline risk associated with variable intermediate quality.

Quote Request

Request a Quote for Benzyl-(6-fluoroindan-1-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.